molecular formula C10H15BN2O3 B1390758 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-ol CAS No. 1073354-84-3

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-ol

Cat. No. B1390758
M. Wt: 222.05 g/mol
InChI Key: JRCSRFGCQSLWNZ-UHFFFAOYSA-N
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Description

Compounds with a 1,3,2-dioxaborolane structure, such as 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are often used as reagents in organic synthesis . They can be used to borylate arenes and to prepare other boron-containing compounds .


Synthesis Analysis

The synthesis of these types of compounds often involves borylation reactions . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used to borylate the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a boron atom bonded to two oxygen atoms and two carbon atoms, forming a five-membered ring . The carbon atoms are often part of a tetramethyl group .


Chemical Reactions Analysis

In chemical reactions, these compounds often act as boron sources . They can participate in various types of reactions, including hydroboration of alkyl or aryl alkynes and alkenes .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystallographic Study : The compound has been synthesized as a part of boric acid ester intermediates with benzene rings. The structure is analyzed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) confirms the molecular structures, and physicochemical properties are investigated, revealing significant conformational insights (Huang et al., 2021).

  • Crystal Structure and DFT Studies : Another study on similar compounds, utilizing FT-IR, NMR, and MS spectroscopies, also validates the crystal structure through X-ray diffraction. The DFT calculations are consistent with X-ray findings, offering a deeper understanding of the molecular electrostatic potential and frontier molecular orbitals (Liao et al., 2022).

  • Vibrational Properties Studies : This research focuses on the synthesis and vibrational property studies of related compounds. The structural characterization is conducted through spectroscopy and X-ray diffraction, supplemented by DFT and TD-DFT calculations for comparative spectroscopic data analysis (Wu et al., 2021).

Chemical Synthesis and Modification

  • Microwave-Assisted Synthesis : The compound has been used in the microwave-assisted synthesis of heteroaryl-linked benzimidazoles, showcasing a convenient method for producing a variety of heteroaryl-substituted benzimidazoles (Rheault et al., 2009).

  • Pd-Catalyzed Borylation : This study explores the syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes via Pd-catalyzed borylation, highlighting an effective method for borylation of arylbromides, particularly those bearing sulfonyl groups (Takagi & Yamakawa, 2013).

Molecular and Materials Science

  • Polymers Containing IsoDPP Units : Research on polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione units utilizes the compound for the synthesis of deeply colored polymers with significant molecular weights, soluble in common organic solvents (Welterlich et al., 2012).

  • Silicon-Based Drugs Synthesis : The compound serves as a building block in the synthesis of biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives, demonstrating its potential in the development of silicon-based drugs (Büttner et al., 2007).

  • Fluorescence Probes for H2O2 Detection : A series of boronate ester fluorescence probes were synthesized for detecting hydrogen peroxide, showing varied fluorescence responses based on intramolecular charge transfer states (Lampard et al., 2018).

Future Directions

The future directions for research on these types of compounds could involve exploring new synthetic methods and applications . They could also include studying their properties and behavior in more detail .

properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O3/c1-9(2)10(3,4)16-11(15-9)7-5-12-8(14)13-6-7/h5-6H,1-4H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCSRFGCQSLWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660643
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-ol

CAS RN

1073354-84-3
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxypyrimidine-5-boronic acid pinacol ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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